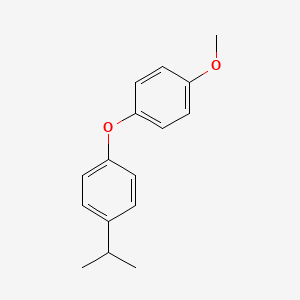
1-Isopropyl-4-(4-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(4-methoxyphenoxy)benzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring an isopropyl group and a methoxyphenoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(4-methoxyphenoxy)benzene typically involves the reaction of 4-methoxyphenol with isopropylbenzene under specific conditions. One common method includes the use of a base such as cesium carbonate and a copper catalyst in a solvent like 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under reflux conditions with nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives of the original compound.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Scientific Research Applications
1-Isopropyl-4-(4-methoxyphenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4-methoxyphenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the benzene ring, forming a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or anticancer activities .
Comparison with Similar Compounds
p-Cymene:
1,4-Dimethylbenzene: This compound has two methyl groups attached to the benzene ring, differing from the isopropyl and methoxyphenoxy groups in 1-Isopropyl-4-(4-methoxyphenoxy)benzene.
Uniqueness: this compound is unique due to the presence of both an isopropyl group and a methoxyphenoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-4-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O2/c1-12(2)13-4-6-15(7-5-13)18-16-10-8-14(17-3)9-11-16/h4-12H,1-3H3 |
InChI Key |
SDYFAZQZWCHVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


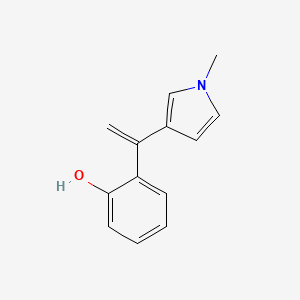
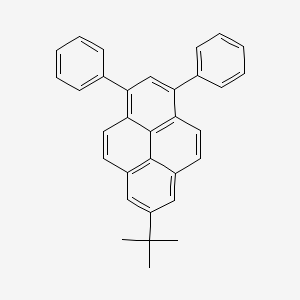
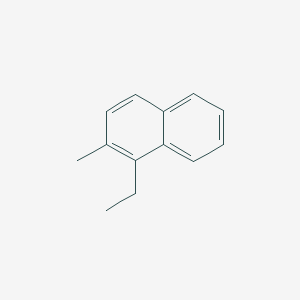
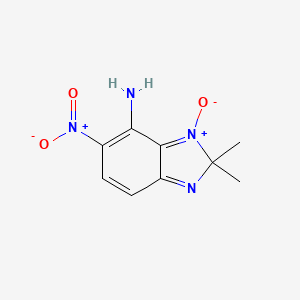
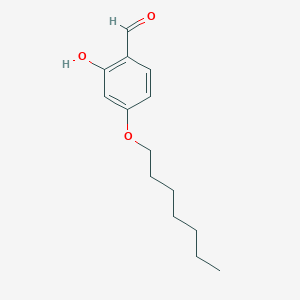
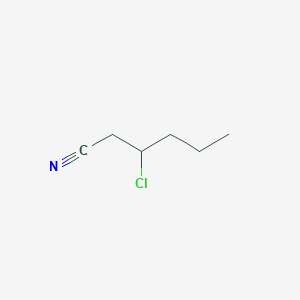
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
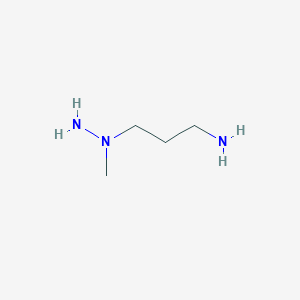
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)
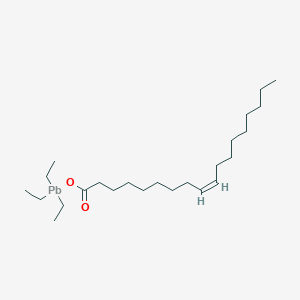
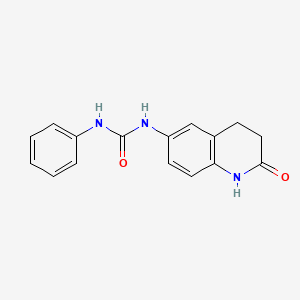
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
